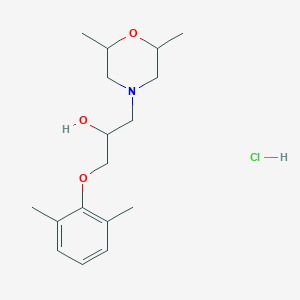
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP is a selective β2-adrenoceptor agonist that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride selectively activates β2-adrenoceptors, leading to a variety of biochemical and physiological effects. Activation of β2-adrenoceptors leads to the relaxation of smooth muscle, resulting in bronchodilation. It also increases cardiac output by increasing heart rate and contractility. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been shown to stimulate glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has a variety of biochemical and physiological effects that make it a useful tool for scientific research. It has been shown to induce bronchodilation in animal models, making it a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has also been shown to increase cardiac output, making it a potential treatment for heart failure. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been shown to stimulate glycogenolysis and gluconeogenesis, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has several advantages as a tool for scientific research. It is a selective β2-adrenoceptor agonist, meaning that its effects can be specifically attributed to the activation of these receptors. It also has a relatively long half-life, allowing for sustained activation of β2-adrenoceptors. However, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride also has several limitations. It has a relatively low potency compared to other β2-adrenoceptor agonists, meaning that higher concentrations may be required to achieve desired effects. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has a relatively short duration of action, making it less suitable for long-term studies.
Future Directions
There are several future directions for research involving 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride. One potential area of research is the development of more potent and selective β2-adrenoceptor agonists. Another potential area of research is the investigation of the effects of β2-adrenoceptor agonists on gene expression and protein synthesis. Finally, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride could be used to investigate the role of β2-adrenoceptors in other physiological processes, such as immune function and wound healing.
Synthesis Methods
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 2-(2,6-dimethylphenoxy)propanol. This intermediate is then reacted with morpholine in the presence of a catalyst to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride.
Scientific Research Applications
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of β2-adrenoceptors in various physiological processes, including bronchodilation, cardiac function, and glucose metabolism. 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has also been used to investigate the effects of β2-adrenoceptor agonists on gene expression and protein synthesis.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12-6-5-7-13(2)17(12)20-11-16(19)10-18-8-14(3)21-15(4)9-18;/h5-7,14-16,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSENXICKTDXHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=C(C=CC=C2C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)



![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)
methyl]amine](/img/structure/B4932858.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4932883.png)